molecular formula C16H17N3O4S2 B2695566 methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1797185-97-7

methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2695566
CAS No.: 1797185-97-7
M. Wt: 379.45
InChI Key: IQNCATQLHXGZRI-UHFFFAOYSA-N
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Description

Methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H17N3O4S2 and its molecular weight is 379.45. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-(3-pyrrolo[2,3-b]pyridin-1-ylpropylsulfamoyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c1-23-16(20)14-13(6-11-24-14)25(21,22)18-8-3-9-19-10-5-12-4-2-7-17-15(12)19/h2,4-7,10-11,18H,3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNCATQLHXGZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H16N4O3S
  • Molecular Weight : 316.36 g/mol
  • CAS Number : 2110215-54-6

The compound features a thiophene ring, a pyrrole moiety, and a sulfamoyl group, which contribute to its unique biological properties.

Anticancer Activity

Research indicates that compounds containing the pyrrolo[2,3-b]pyridine structure exhibit significant anticancer activity. For instance, derivatives of this structure have shown potent inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study demonstrated that related compounds inhibited FGFR1–4 with IC50 values ranging from 7 to 712 nM, leading to reduced cell proliferation and induced apoptosis in breast cancer cells .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. Compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that the compound may possess broad-spectrum antimicrobial properties.

The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific enzymes or receptors involved in critical cellular pathways. The presence of the sulfamoyl group may enhance binding affinity to target proteins, facilitating more effective inhibition of tumor growth or microbial activity.

Study on FGFR Inhibition

A notable study focused on a series of pyrrolo[2,3-b]pyridine derivatives, including this compound. The study found that these compounds significantly inhibited FGFR signaling pathways in vitro and reduced tumor cell migration and invasion .

Antimicrobial Evaluation

In another study assessing the antimicrobial properties of related compounds, several derivatives were tested against Mycobacterium tuberculosis. Compounds exhibited IC50 values between 1.35 and 2.18 μM, indicating strong potential as anti-tubercular agents . This highlights the therapeutic promise of this compound in treating resistant infections.

Comparative Analysis of Biological Activity

CompoundActivity TypeIC50/MIC ValuesReference
Compound 4hFGFR Inhibition7 - 712 nM
Related DerivativeAntimicrobial3.12 - 12.5 µg/mL
Other Pyrrolo DerivativesAnti-tubercular1.35 - 2.18 μM

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiophene ring, a pyrrolo[2,3-b]pyridine moiety, and a sulfamoyl group, which contribute to its unique properties. The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the thiophene ring : Utilizing methods such as cyclization reactions.
  • Introduction of the pyrrolo[2,3-b]pyridine moiety : Achieved through specific cyclization techniques.
  • Sulfamoylation : Attaching the sulfamoyl group to enhance biological activity.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of pyrrolo[2,3-b]pyridine have been studied for their ability to inhibit specific kinases involved in cancer progression. The incorporation of the sulfamoyl group may enhance these effects by improving solubility and bioavailability in biological systems .

Antimicrobial Effects

The antimicrobial properties of related compounds have been explored extensively. Studies show that methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate could potentially exhibit activity against various bacterial and fungal strains. The mechanism often involves disrupting microbial cell walls or inhibiting essential metabolic pathways .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that pyrrolo[2,3-b]pyridine derivatives could inhibit tumor growth in vitro and in vivo models. The presence of the sulfamoyl group was found to be critical in enhancing the potency of these compounds against cancer cells .
  • Antimicrobial Screening : In vitro tests showed that similar compounds exhibited broad-spectrum antimicrobial activity. For instance, one study reported significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents for infections .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoatesQuinoline-basedAnticancer
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamidePyrrolopyridineAntimicrobial
4,6-Dimethyl-5-aryl/alkyl-pyrrolo[3,4-c]pyrrole derivativesDual COX/LOX inhibitorsAnti-inflammatory

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